TD 1 (peptide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It was the first peptide discovered using phage display technology to enhance transdermal delivery of macromolecules . This peptide has gained significant attention due to its ability to overcome the skin barrier and facilitate the delivery of hydrophilic macromolecules, such as proteins, through the skin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: TD 1 (peptide) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The amino-protecting group is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, activated by a coupling reagent, is added to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of TD 1 (peptide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Large-scale SPPS: Automated synthesizers facilitate the sequential addition of amino acids.

Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

Quality Control: Mass spectrometry and other analytical techniques ensure the purity and identity of the peptide.

Analyse Chemischer Reaktionen

Types of Reactions: TD 1 (peptide) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine residues .

Common Reagents and Conditions:

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used for peptide bond formation.

Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.

Thiol-Disulfide Exchange: Dithiothreitol (DTT) can be used to reduce disulfide bonds.

Major Products:

Peptide Fragments: Cleavage reactions yield peptide fragments.

Disulfide-Linked Peptides: Thiol-disulfide exchange reactions can form disulfide-linked peptides.

Wissenschaftliche Forschungsanwendungen

TD 1 (peptide) has a wide range of applications in scientific research:

Wirkmechanismus

TD 1 (peptide) enhances transdermal delivery by interacting with skin proteins and creating transient openings in the skin barrier . It binds to the Na+/K±ATPase beta-subunit (ATP1B1) and interacts with keratin in the skin, facilitating the penetration of macromolecules . This mechanism allows hydrophilic molecules to bypass the stratum corneum and reach deeper layers of the skin .

Vergleich Mit ähnlichen Verbindungen

Cell-Penetrating Peptides (CPPs): Peptides like polyarginine and TAT peptide also enhance cellular uptake of macromolecules.

Skin Penetration Enhancement Peptides (SPEPs): Peptides such as SPACE peptide and dermis-localizing peptides share similar functions.

Uniqueness of TD 1 (Peptide): TD 1 (peptide) is unique in its ability to enhance transdermal delivery specifically through the skin barrier, making it particularly valuable for transdermal drug delivery applications . Its discovery using phage display technology also sets it apart from other peptides .

Eigenschaften

CAS-Nummer |

918629-48-8 |

|---|---|

Molekularformel |

C₄₀H₆₆N₁₄O₁₆S₂ |

Molekulargewicht |

1063.17 |

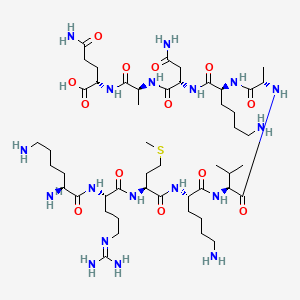

Sequenz |

One Letter Code: ACSSSPSKHCG |

Synonyme |

TD 1 (peptide) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

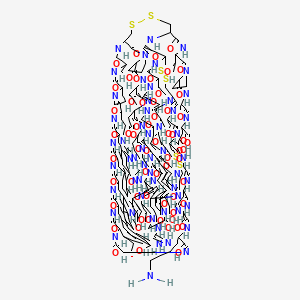

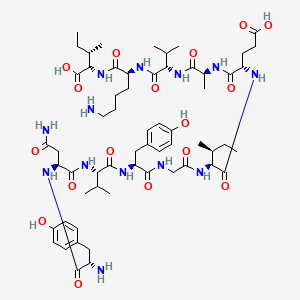

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

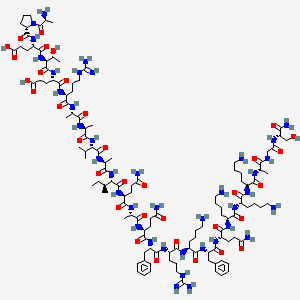

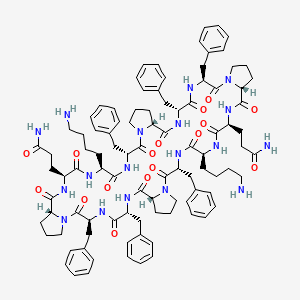

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)